molecular formula C7H15NO3 B1652187 Ethyl 1-(hydroxymethyl)-propylcarbamate CAS No. 13973-23-4

Ethyl 1-(hydroxymethyl)-propylcarbamate

Cat. No.: B1652187
CAS No.: 13973-23-4
M. Wt: 161.2 g/mol
InChI Key: NWXGDPDBQOTZRZ-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)-propylcarbamate (CAS: 51170-48-0) is a carbamate derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the propyl chain of the ethyl carbamate backbone. Its molecular formula is inferred as C₇H₁₅NO₃ based on structural analogs (e.g., methyl ethyl(propyl)carbamate: C₇H₁₅NO₂) , with a theoretical molecular weight of 161.20 g/mol. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer science due to their stability and tunable reactivity .

Properties

IUPAC Name

ethyl N-(1-hydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-3-6(5-9)8-7(10)11-4-2/h6,9H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXGDPDBQOTZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304021
Record name Ethyl (1-hydroxybutan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13973-23-4
Record name NSC163917
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Record name Ethyl (1-hydroxybutan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-(HYDROXYMETHYL)-PROPYLCARBAMATE
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Biological Activity

Ethyl 1-(hydroxymethyl)-propylcarbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its carbamate functional group, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl carbamate with hydroxymethyl and propyl substituents. The following table summarizes the general synthetic pathway:

StepReagents/ConditionsProduct
1Ethyl carbamate + Hydroxymethyl reagentEthyl 1-(hydroxymethyl)carbamate
2Ethyl 1-(hydroxymethyl)carbamate + Propyl groupThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in enhanced neurotransmission.

Anticancer Activity

Recent studies have indicated that carbamate derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The following table summarizes the antiproliferative effects observed in various studies:

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-231TBDStudy A
Related carbamate derivativeHeLaTBDStudy B
Related carbamate derivativeA549TBDStudy C

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have shown that similar carbamates can reduce inflammation in animal models through the inhibition of pro-inflammatory cytokines.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 cells, this compound was tested alongside standard chemotherapeutic agents. The compound exhibited a significant reduction in cell viability compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

Case Study 2: In Vivo Anti-inflammatory Effects
A rat model was used to assess the anti-inflammatory effects of this compound. The results indicated a marked reduction in paw edema compared to baseline measurements, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Features

The hydroxymethyl group in Ethyl 1-(hydroxymethyl)-propylcarbamate distinguishes it from simpler carbamates. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
This compound C₇H₁₅NO₃ 161.20 (calculated) -CH₂OH on propyl chain 51170-48-0
Methyl ethyl(propyl)carbamate C₇H₁₅NO₂ 145.20 -CH₃ (methyl ester) 1593389-57-1
1-Propyl ethylcarbamate (C31) C₆H₁₃NO₂ 131.17 Linear propyl chain Not provided
3-Hydroxy-2-phenylpropyl carbamate C₁₀H₁₃NO₃ 303.79 Aromatic phenyl group 201215-90-9

Key Observations :

  • The hydroxymethyl group enhances hydrophilicity compared to methyl or unsubstituted alkyl chains .

Physicochemical Properties

  • Solubility : this compound is expected to exhibit higher water solubility than methyl ethyl(propyl)carbamate due to the polar hydroxymethyl group.
  • Stability: Carbamates with hydroxyl groups may undergo hydrolysis under acidic or alkaline conditions, limiting shelf-life compared to non-hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(hydroxymethyl)-propylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(hydroxymethyl)-propylcarbamate

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